

A Comparative Guide to the Experimental and Computational Properties of 2,4-Dimethoxyphenol

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Compound of Interest

Compound Name: 2,4-Dimethoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of **2,4-Dimethoxyphenol** (CAS No: 13330-65-9). By presenting both empirical data and theoretical values, this document aims to offer a comprehensive physicochemical profile of the compound, aiding in its application in research and development.

Data Summary: Experimental vs. Computational Properties

The following table summarizes the key quantitative data for **2,4-Dimethoxyphenol**, drawing a clear distinction between values obtained through laboratory experiments and those derived from computational models.

Property	Experimental Value	Computational Value
Molecular Formula	C ₈ H ₁₀ O ₃	C ₈ H ₁₀ O ₃
Molecular Weight	154.16 g/mol [1]	154.163 g/mol [2][3]
Melting Point	28 °C	101.89 °C (375.04 K) (Joback Method)[4]
Boiling Point	268.4 °C at 760 mmHg[3]	266.41 °C (539.56 K) (Joback Method)[4]
Flash Point	116.1 °C[3]	116.1 ± 21.8 °C[2]
Density	1.134 g/cm ³	1.1 ± 0.1 g/cm ³ [2]
Refractive Index	1.522[3]	1.523[2]
logP (Octanol/Water)	Not available	1.409 (Crippen Method)[4]
pKa	Not available	10.46 ± 0.18 (Predicted)
Appearance	White to light yellow solid or liquid[5]	Not Applicable

Spectroscopic Data Comparison

Experimental Spectroscopic Data

- ¹H NMR (300.13 MHz, CDCl₃, δ in ppm): 6.75 (d, J = 5.2 Hz), 6.42 (d, J = 1.7 Hz), 6.31 (dd, J = 5.2, 1.7 Hz), 3.79 (s, OCH₃), 3.69 (s, OCH₃).[6]
- Infrared (IR) (KBr, ν in cm⁻¹): 3443 (O-H stretch), 2997, 2939, 2835 (C-H stretch), 1610, 1512 (C=C aromatic stretch), 1461, 1433, 1299, 1263, 1228, 1202, 1151, 1116, 1033 (C-O stretch), 918, 830, 792.[6]
- Mass Spectrometry (EIMS, m/z): 154 ([M]⁺, 100%), 139 (58%), 111 (90%).[6]

Computational Spectroscopic Data

While detailed computational spectra require specific software and methods (e.g., DFT), predictions for IR spectra are available and can be used to approximate vibrational

frequencies.^[7]^[8] These are valuable for initial assignments before experimental verification.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental data.

Below are standard protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.^[9]^[10]

- Sample Preparation: A small amount of the dried, powdered **2,4-Dimethoxyphenol** is packed into a thin-walled capillary tube to a height of about 3 mm.^[11]
- Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used.^[9]^[10]
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.^[12]
 - The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.^[10]
 - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.^[10]^[13]
 - The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.^[9] For a pure compound, this range should be narrow (0.5-1.0°C).^[9]

Boiling Point Determination (Microscale Method)

This method is suitable for small sample volumes.^[14]

- Sample Preparation: A small test tube is filled to about half-full with liquid **2,4-Dimethoxyphenol**. An inverted capillary tube (sealed at one end) is placed inside the test tube.^[15]

- Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.[\[15\]](#)[\[16\]](#)
- Procedure:
 - The apparatus is heated gently.[\[16\]](#)
 - As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[\[15\]](#)
 - Heating is discontinued, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[\[16\]](#)[\[17\]](#) This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the molecular structure.

- Sample Preparation: Approximately 5-25 mg of **2,4-Dimethoxyphenol** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[\[18\]](#)[\[19\]](#) To ensure a homogeneous magnetic field, the sample should be free of any solid particles.[\[20\]](#)
- Apparatus: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
- Procedure:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "shimmed" to optimize its homogeneity.
 - A standard pulse sequence is used to acquire the spectrum.
 - The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).[\[19\]](#)

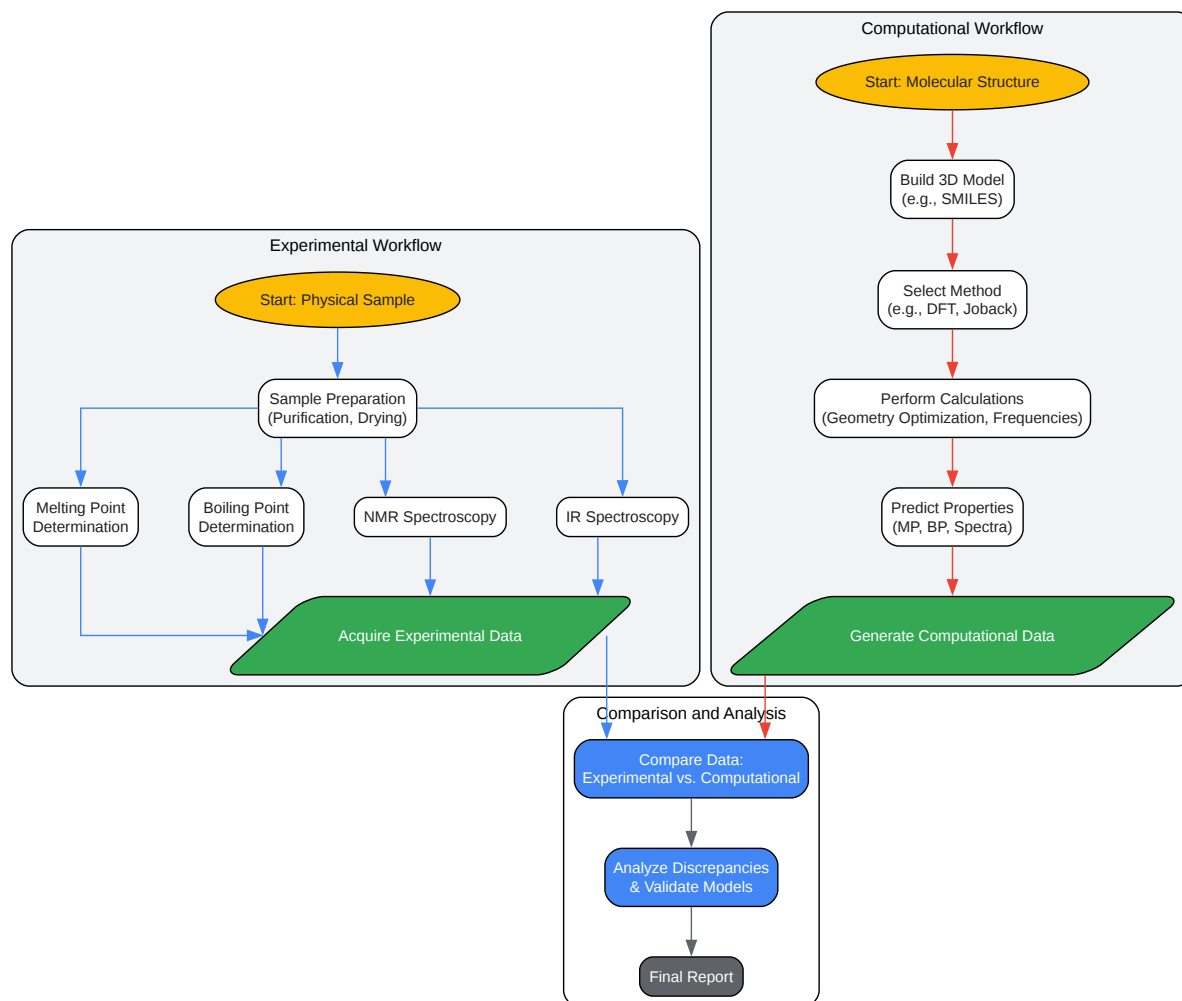
Infrared (IR) Spectroscopy (KBr Pellet Method)

IR spectroscopy is used to identify the functional groups present in a molecule.[\[21\]](#)

- Sample Preparation: 1-2 mg of solid **2,4-Dimethoxyphenol** is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in a mortar.[\[21\]](#)[\[22\]](#)
- Apparatus: A hydraulic press to form the pellet and a Fourier Transform Infrared (FTIR) spectrometer.[\[21\]](#)
- Procedure:
 - The KBr/sample mixture is compressed under high pressure to form a transparent or translucent pellet.[\[22\]](#)
 - A background spectrum of the empty sample compartment is recorded.[\[23\]](#)
 - The KBr pellet is placed in a sample holder in the path of the IR beam.
 - The sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the molecule's bonds.[\[21\]](#)[\[23\]](#)

Workflow and Pathway Visualizations

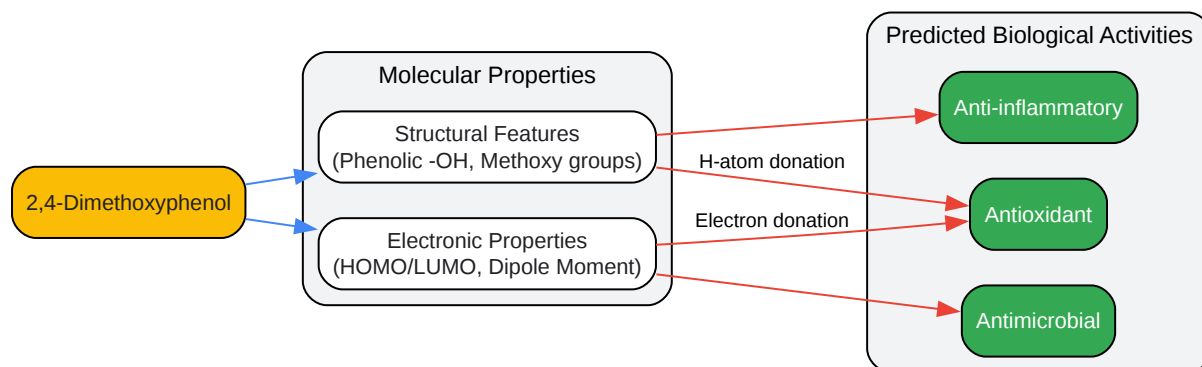
The following diagrams illustrate the logical workflows for determining and comparing the properties of **2,4-Dimethoxyphenol**.



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Caption: Workflow for comparing experimental and computational property determination.

2,4-Dimethoxyphenol has also been noted for its potential biological activities, including antimicrobial and anti-inflammatory properties.[24] Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, can help predict these activities by correlating molecular descriptors (like HOMO/LUMO energies) with biological effects.[25][26]



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Caption: Relationship between molecular properties and predicted biological activities.

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